N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide
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Overview
Description
N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and thiophene substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
- N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]methanamide
- N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propionamide
Uniqueness
N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H14N2OS2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14N2OS2/c23-18(14-8-3-1-4-9-14)22-20-17(16-12-7-13-24-16)21-19(25-20)15-10-5-2-6-11-15/h1-13H,(H,22,23) |
InChI Key |
HEBJKSYQMHFQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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